molecular formula C4H10ClN3 B6192941 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride CAS No. 2648947-83-3

1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride

Cat. No.: B6192941
CAS No.: 2648947-83-3
M. Wt: 135.6
InChI Key:
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Description

1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride is a chemical compound known for its unique structure and properties. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This structure makes it highly reactive and useful for various applications, including photoaffinity labeling and molecular tagging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride typically involves the reaction of ethyl diazoacetate with an amine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the diazirine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the diazirine ring into other functional groups.

    Substitution: The compound can undergo substitution reactions where one of the atoms in the diazirine ring is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can yield a wide range of products, including halogenated compounds and other derivatives .

Scientific Research Applications

1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a photoaffinity label to study the interactions between molecules. The compound can be activated by light to form a highly reactive species that covalently binds to nearby molecules, allowing researchers to identify and study molecular interactions.

    Biology: In biological research, the compound is used to label proteins and other biomolecules. This helps in studying the structure and function of these molecules, as well as their interactions with other cellular components.

    Medicine: The compound is used in drug discovery and development to identify potential drug targets and study the mechanisms of action of new drugs.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride involves the activation of the diazirine ring by light. Upon exposure to UV light, the diazirine ring undergoes a photochemical reaction to form a highly reactive carbene intermediate. This intermediate can then react with nearby molecules to form covalent bonds, allowing researchers to study molecular interactions and identify binding partners.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methyl-3H-diazirin-3-yl)methanamine hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.

    3H-Diazirine-3-methanamine, 3-(1-methylethyl)-, hydrochloride: Another similar compound with a different substituent on the diazirine ring.

Uniqueness

1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride is unique due to its specific structure, which provides distinct reactivity and properties compared to other diazirine compounds. The presence of the ethyl group can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in scientific research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride involves the reaction of 3-ethyl-3H-diazirine with formaldehyde followed by reduction to obtain the desired product.", "Starting Materials": [ "3-ethyl-3H-diazirine", "Formaldehyde", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 3-ethyl-3H-diazirine is reacted with formaldehyde in the presence of hydrochloric acid to obtain 1-(3-ethyl-3H-diazirin-3-yl)methanol.", "Step 2: The obtained product is then reduced using hydrogen gas and palladium on carbon catalyst to obtain 1-(3-ethyl-3H-diazirin-3-yl)methanamine.", "Step 3: The final step involves the addition of hydrochloric acid to the product obtained in step 2 to obtain 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride.", "Step 4: The product is then purified using sodium hydroxide and ethanol to obtain the final product." ] }

CAS No.

2648947-83-3

Molecular Formula

C4H10ClN3

Molecular Weight

135.6

Purity

95

Origin of Product

United States

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